Dimercury diiodide

Description

Contextualization within Inorganic Halide Chemistry

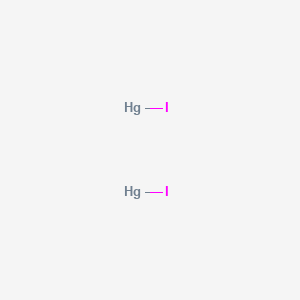

Dimercury diiodide, with the chemical formula Hg₂I₂, is an inorganic compound belonging to the family of mercurous halides. These compounds are notable for the presence of a mercury-mercury covalent bond, a distinctive feature that sets them apart from the mercuric halides (HgX₂) where mercury exists in a +2 oxidation state. quora.comwikipedia.org The dimercury cation, [Hg-Hg]²⁺, is a unique species in inorganic chemistry and was the first metal-metal covalent bond to be discovered. quora.com In this compound, this cation is ionically bonded to two iodide anions, resulting in a linear I-Hg-Hg-I molecular structure. quora.comwikipedia.org

The properties of this compound can be understood in the context of the trends observed across the mercurous halide series (Hg₂F₂, Hg₂Cl₂, Hg₂Br₂, and Hg₂I₂). As one moves down the halogen group from fluorine to iodine, the electronegativity of the halogen decreases, which influences the bond lengths and stability of the compounds. For instance, the Hg-Hg bond length in the mercurous halides shows a slight variation, while the Hg-X (halogen) bond length increases significantly from the fluoride (B91410) to the iodide. acs.org this compound is a yellow, crystalline solid that is sensitive to light, a property that leads to its decomposition into elemental mercury and mercuric iodide (HgI₂). wikipedia.orgshef.ac.uk This instability in the presence of light is a characteristic shared to varying degrees by the other mercurous halides.

The table below provides a comparison of key physical properties of this compound with other mercury halides, illustrating its position within this subgroup of inorganic compounds.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Color | Melting Point (°C) | Crystal System |

| This compound | Hg₂I₂ | 654.99 | Yellow | 290 | Tetragonal |

| Dimercury Dichloride | Hg₂Cl₂ | 472.09 | White | 400 (sublimes) | Tetragonal |

| Dimercury Dibromide | Hg₂Br₂ | 560.99 | White | 345 | Tetragonal |

| Mercuric Iodide | HgI₂ | 454.40 | Red (α form), Yellow (β form) | 259 | Tetragonal (α), Orthorhombic (β) |

Historical Perspective of Chemical Investigations

The investigation of this compound has a history that spans both medicinal and chemical fields. In the 19th century, it was commonly known as "protiodide of mercury" and was widely used as a medication. wikipedia.orgnasa.gov It was prescribed for a variety of conditions, most notably syphilis, and was available over-the-counter. wikipedia.orgnasa.gov

The fundamental scientific understanding of this compound's structure was established in the early 20th century. A pivotal moment in its chemical investigation came in 1926 when R. J. Havighurst determined the crystal structures of mercurous chloride (calomel), bromide, and iodide using X-ray powder diffraction methods. nih.gov Havighurst's work was foundational, assigning a structure to these compounds and providing the first crystallographic data. nih.gov He noted that the crystallographic data for mercurous iodide was limited at the time but was able to assign it to the tetragonal system. nih.gov

These early studies confirmed the linear I-Hg-Hg-I arrangement of the atoms. acs.org Over the subsequent decades, the structures of the mercurous halides continued to be refined. While single-crystal X-ray diffraction studies were performed on the fluoride, chloride, and bromide salts, a similar refinement for the iodide was more recent. acs.org A 2015 redetermination of the this compound structure using modern single-crystal X-ray diffraction provided more precise geometrical data and confirmed the linear dimer structure extending along the c-axis of the tetragonal crystal system. acs.org

The table below summarizes key historical milestones in the investigation of this compound.

| Year | Key Finding/Event | Researcher(s)/Context | Significance |

| 19th Century | Widespread medicinal use of "protiodide of mercury". wikipedia.orgnasa.gov | Medical practitioners | Established the compound's presence in pharmacology before its detailed chemical nature was understood. |

| 1926 | First determination of the crystal structure of mercurous halides, including Hg₂I₂. nih.gov | R. J. Havighurst | Provided the first structural model based on X-ray diffraction, confirming its tetragonal system. nih.gov |

| 2015 | Redetermination of the crystal structure with high precision. acs.org | M. Kars, et al. | Refined the bond lengths and atomic displacement parameters using modern single-crystal X-ray diffraction techniques. acs.org |

Overview of Current Research Trajectories

Contemporary research on this compound is primarily situated within the field of materials science, with a particular focus on its unique physical properties. The mercurous halides as a class of materials are known for their significant anisotropic properties, including large birefringence and excellent acousto-optic characteristics. nasa.govresearchgate.net These properties make them promising candidates for various optical and electronic applications.

A significant area of current investigation involves the use of mercurous halides, including this compound, in acousto-optic devices. researchgate.netnih.gov These devices utilize the interaction between sound waves and light to modulate and deflect light beams. wikipedia.org Mercurous halides are considered important materials for acousto-optic tunable filters (AOTFs), especially for applications extending into the middle and long-wavelength infrared regions, due to their high diffraction efficiency and broad transmission range. nih.gov While much of the recent device fabrication research has centered on mercurous chloride (Hg₂Cl₂) and mercurous bromide (Hg₂Br₂), this compound is consistently recognized as a member of this important class of acousto-optic materials. nasa.govresearchgate.net

Theoretical studies also continue to explore the electronic structure and bonding in mercurous halides. Research from the late 20th century provided theoretical insights into the nature of the Hg-Hg bond. acs.org More recent studies have employed techniques like solid-state nuclear magnetic resonance (NMR) to investigate the chemical shift tensors in mercury halides, offering deeper understanding of the local electronic environment around the mercury nuclei. escholarship.org Although some of these studies did not include this compound in their experimental set, they contribute to the broader understanding of the chemical physics of this family of compounds. The combination of a wide transparency range, high refractive indices, and a large acousto-optic figure of merit continues to drive interest in the potential applications of this compound in specialized optical systems. nasa.gov

Structure

2D Structure

Properties

CAS No. |

15385-57-6 |

|---|---|

Molecular Formula |

Hg2I2 |

Molecular Weight |

654.99 g/mol |

IUPAC Name |

iodomercury |

InChI |

InChI=1S/2Hg.2HI/h;;2*1H/q2*+1;;/p-2 |

InChI Key |

NDKKKEPYKOOXLG-UHFFFAOYSA-L |

SMILES |

I[Hg].I[Hg] |

Canonical SMILES |

I[Hg].I[Hg] |

Color/Form |

Bright-yellow, amorphous powder YELLOW TETRAGONAL |

density |

7.70 |

melting_point |

290 °C (with partial decomposition) |

Other CAS No. |

15385-57-6 |

physical_description |

Mercurous iodide, [solid] is a bright yellow powder. Becomes greenish on exposure to light due to disproportionation into metallic mercury and mercuric iodide. Insoluble in water but soluble in castor oil and aqueous ammonia. Becomes dark yellow, orange and red on heating but yellow again upon cooling. Density approx. 7.7 g / cm3. Toxic by inhalation and by ingestion. |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

shelf_life |

DARKENS OR BECOMES GREENISH ON EXPOSURE TO LIGHT, MERCURIC IODIDE (HGI2) & METALLIC MERCURY BEING FORMED |

solubility |

Insol in alcohol, ether; sol in soln of mercurous or mercuric nitrates VERY SLIGHTLY SOL IN COLD WATER; SOL IN AMMONIUM HYDROXIDE & POTASSIUM IODIDE Sol in castor oil, liquid ammonia, aqua ammonia |

Origin of Product |

United States |

Synthetic Methodologies for Dimercury Diiodide

Direct Reaction Approaches

The most fundamental method for synthesizing dimercury diiodide involves the direct combination of its elemental constituents.

Synthesis from Elemental Mercury and Iodine

This compound can be prepared by the direct reaction of elemental mercury (Hg) with iodine (I₂). wikipedia.orgdoubtnut.com This method, represented by the chemical equation 2Hg + I₂ → Hg₂I₂, relies on bringing the two elements into direct contact under controlled conditions. wikipedia.org

To achieve a successful synthesis, stoichiometric precision is crucial. An excess of iodine in the reaction mixture can lead to the formation of mercury(II) iodide (HgI₂) as an undesired byproduct. wikipedia.org The reaction is often carried out in sealed quartz ampoules to contain the reactants and prevent the sublimation of iodine and the oxidation of mercury. wikipedia.org A typical industrial protocol involves heating a 1:1 molar mixture of mercury and iodine to 300°C for approximately four hours. wikipedia.org Following the heating phase, the mixture must be cooled rapidly to below the eutectic temperature of 140°C to prevent the decomposition of the newly formed this compound. wikipedia.org A significant challenge in this approach is managing the high vapor pressure of mercury, which necessitates the use of robust, vacuum-sealed reaction systems. wikipedia.org

Precipitation-Based Synthesis Routes

Precipitation reactions offer a common and effective alternative for the synthesis of insoluble inorganic salts like this compound.

Formation from Mercury(I) and Iodide Precursors in Solution

The standard and most chemically direct precipitation method for producing this compound involves the reaction of a soluble mercury(I) salt with a source of iodide ions. nih.gov A common precursor is mercury(I) nitrate (B79036) (Hg₂(NO₃)₂), which is treated with an aqueous solution of an alkali metal iodide, such as potassium iodide (KI). nih.gov

Hg₂(NO₃)₂(aq) + 2KI(aq) → Hg₂I₂(s) + 2KNO₃(aq)

It is important to distinguish this from reactions involving mercury(II) precursors. The addition of potassium iodide to a solution of a mercury(II) salt, such as mercury(II) nitrate or mercury(II) chloride, results in the formation of a scarlet-red precipitate of mercury(II) iodide (HgI₂), not this compound. photoshelter.comdoubtnut.combrainly.com

Thermal Transformation and Decomposition Methods

This compound can also be formed through the controlled heating of other mercury-iodine compounds.

Preparation via Controlled Thermal Treatment of Mercury(II) Iodide

One method for preparing this compound involves the reaction of elemental mercury with mercury(II) iodide (HgI₂) at elevated temperatures. google.com This process can be viewed as a comproportionation reaction, where mercury in the 0 and +2 oxidation states combines to form the +1 oxidation state characteristic of the dimercury cation (Hg₂²⁺). The balanced equation for this synthesis is:

Hg(l) + HgI₂(s) → Hg₂I₂(s)

A patented procedure for this synthesis involves sealing the reactants (mercury and mercury(II) iodide) in a vacuum ampoule (10⁻² to 10⁻³ Pa). google.com The ampoule is then heated in a vertical furnace at a rate of 20-100°C per hour up to a final temperature of 300-370°C. google.com After the mercury(II) iodide melts completely, the mixture is held at this temperature for 1 to 4 hours to ensure the reaction goes to completion. google.com This thermal treatment facilitates the formation of a homogenous product where the atomic ratio of mercury to iodine is approximately 1:1. google.com It is important to note that heating mercury(II) iodide alone to its melting point (259°C) or above can cause it to decompose, while heating above 127°C induces a thermochromic phase transition from a red alpha form to a yellow beta form. wikipedia.orgyoutube.com

Advanced Synthetic Techniques and Yield Optimization Strategies

Research into materials synthesis continues to produce novel methods that can offer advantages such as improved efficiency, reduced solvent use, and enhanced product purity.

Advanced Synthetic Techniques:

Mechanochemistry: This solvent-free technique involves inducing chemical reactions through mechanical energy, such as grinding or milling. vanderbilt.edu While specific studies on the mechanochemical synthesis of this compound are not prevalent, the method has been successfully applied to other mercury compounds and inorganic halide perovskites. chemrxiv.orgrsc.org The process, which involves milling the solid precursors (e.g., elemental mercury and iodine) in a ball mill, could offer a rapid and environmentally cleaner route to this compound by eliminating the need for solvents and high-temperature heating.

Yield Optimization Strategies: Optimizing the yield and purity of the final product is a critical aspect of chemical synthesis. For the methods described, several strategies can be employed:

In the thermal transformation method (Hg + HgI₂), the yield and quality of the crystalline product can be controlled by a carefully managed cooling process. A rapid cooling rate of 200-400°C per hour to just below the crystallization temperature, followed by an annealing period of 2-10 hours, is reported to produce a high-purity product. google.com

For direct reactions and thermal transformations conducted in sealed ampoules, ensuring a high vacuum is essential to prevent the formation of oxides that would contaminate the product and lower the yield. google.com

In precipitation synthesis , controlling factors such as reactant concentration, rate of addition, and temperature can influence the particle size and purity of the precipitate, thereby affecting the final isolated yield after filtration and drying.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | Hg₂I₂ | wikipedia.org |

| Molar Mass | 654.99 g/mol | wikipedia.org |

| Appearance | Dark yellow, opaque crystalline solid | wikipedia.orgnih.gov |

| Density | 7.7 g/mL | wikipedia.org |

| Melting Point | 290 °C (with partial decomposition) | nih.gov |

| Solubility | Insoluble in water, alcohol, ether. | nih.gov |

Table 2: Summary of Synthesis Reactions

| Method | Reactants | Product | Basic Equation |

|---|---|---|---|

| Direct Reaction | Elemental Mercury, Iodine | This compound | 2Hg + I₂ → Hg₂I₂ |

| Precipitation | Mercury(I) Nitrate, Potassium Iodide | This compound | Hg₂(NO₃)₂(aq) + 2KI(aq) → Hg₂I₂(s) + 2KNO₃(aq) |

Structural Elucidation and Crystallography of Dimercury Diiodide

Molecular and Supramolecular Architecture

The fundamental building block of dimercury diiodide is a discrete, linear molecule. This linearity is a hallmark of mercury(I) compounds. wikipedia.org

Precise measurements of the bond lengths within the I-Hg-Hg-I unit have been determined through single-crystal X-ray diffraction studies. nih.govnih.gov

The covalent bond between the two mercury atoms (Hg-Hg) in this compound has a measured length of approximately 2.5903 Å to 2.72 pm. wikipedia.orgnih.gov This is notably shorter than the Hg-Hg distance of 3.00 Å (300 pm) found in metallic mercury, indicating a strong covalent interaction. wikipedia.org

The bond connecting each mercury atom to an iodine atom (Hg-I) has a length of about 2.68 pm. wikipedia.org

While the primary coordination within the discrete I-Hg-Hg-I molecule is linear, the broader coordination environment of each mercury atom in the crystal lattice is best described as a significantly distorted octahedron. wikipedia.orgnih.gov In addition to the covalently bonded iodine and mercury atoms, each mercury atom is surrounded by four other iodine atoms from neighboring molecules at a greater distance of approximately 3.51 Å (351 pm). wikipedia.org These weaker, secondary interactions complete the distorted octahedral geometry around each mercury center. wikipedia.orgnih.gov

Interatomic Distances and Bond Geometries

Solid-State Crystal Structure Analysis

The solid-state structure of this compound consists of these linear I-Hg-Hg-I molecules packed into a specific crystal lattice. nih.govreddit.com X-ray diffraction studies have confirmed that it crystallizes in the tetragonal system. nih.gov The structure is composed of parallel linear I-Hg-Hg-I units that extend along the c-axis of the unit cell. nih.gov

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| a | 4.8974 (9) Å |

| c | 11.649 (2) Å |

| V | 279.40 (9) ų |

| Z | 2 |

Data obtained at T = 150 K. nih.gov

Interactive Data Table: Interatomic Distances for this compound

| Bond | Bond Length (Å) | Source |

|---|---|---|

| Hg-Hg | 2.5903 (13) | nih.gov |

| Hg-Hg | 2.72 | wikipedia.org |

| Hg-I | 2.68 | wikipedia.org |

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | Hg₂I₂ |

| Mercury | Hg |

| Mercury(II) Iodide | HgI₂ |

| Dimercury Dichloride | Hg₂Cl₂ |

| Dimercury Dibromide | Hg₂Br₂ |

X-ray Diffraction Studies

The crystal structure of this compound was initially investigated using X-ray powder diffraction data. nih.govresearchgate.net However, a more recent redetermination using single-crystal X-ray diffraction has provided more precise and detailed information about its structure. nih.govresearchgate.net

These studies have confirmed that this compound consists of linear molecules of I-Hg-Hg-I. These molecules are aligned along the c-axis of the crystal lattice. nih.gov The use of single-crystal X-ray diffraction has allowed for the accurate measurement of interatomic distances and the determination of anisotropic displacement parameters for both the mercury and iodine atoms. nih.gov The technique involves passing a beam of X-rays through a single crystal of the material. The resulting diffraction pattern, which consists of a specific arrangement of spots of varying intensities, is then analyzed to determine the three-dimensional distribution of electrons within the crystal, and thus the positions of the atoms. wikipedia.org The analysis of the diffraction data for this compound was performed using specialized software to refine the structural model. researchgate.net

Polymorphism and Phase Transitions

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Phase transitions are the transformations between these different states, often induced by changes in temperature or pressure. libretexts.org

While the related compound, mercuric iodide (HgI₂), is well-known for its thermochromic phase transition from a red alpha form to a yellow beta form at 127 °C, there is a notable lack of information in the surveyed literature regarding polymorphism and phase transitions in this compound (Hg₂I₂). Studies on mercurous halides have focused on other physical properties such as their acousto-optic and ferroelastic characteristics. nih.govresearchgate.net Research into the phase diagram of other complex mercury iodides, such as Ag₂HgI₄, reveals multiple phase transitions under varying pressure and temperature, but similar comprehensive studies for Hg₂I₂ were not found in the search results. aps.org

Crystallographic Parameters and Space Group Determination

The detailed analysis of single-crystal X-ray diffraction data has allowed for the precise determination of the crystallographic parameters and the space group of this compound. nih.govresearchgate.net The compound crystallizes in the tetragonal system, which is characterized by a unit cell with two equal-length axes at 90 degrees to each other, and a third axis of a different length that is also perpendicular to the other two.

The space group for this compound has been identified as I4/mmm. researchgate.net The space group provides a complete description of the symmetry of the crystal structure, including translational and point group symmetries. researchgate.net The "I" indicates a body-centered lattice, meaning there is an additional lattice point at the center of the unit cell.

The refined crystallographic parameters for this compound at a temperature of 150 K are presented in the table below. nih.govresearchgate.net

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4/mmm |

| Lattice Constant (a) | 4.8974 (9) Å |

| Lattice Constant (c) | 11.649 (2) Å |

| Unit Cell Volume (V) | 279.40 (9) ų |

| Formula Units per Unit Cell (Z) | 2 |

| Calculated Density (Dₓ) | 7.783 Mg m⁻³ |

These parameters, along with the atomic coordinates derived from the diffraction data, provide a complete and accurate model of the crystal structure of this compound.

Reactivity and Chemical Transformations of Dimercury Diiodide

Photochemical Degradation Pathways

Dimercury diiodide is notably sensitive to light, which can induce its decomposition. uni-regensburg.dewikipedia.org This photosensitivity leads to a disproportionation reaction, altering the oxidation states of the mercury atoms within the compound.

The photochemical decomposition of this compound is a disproportionation reaction where the mercury(I) cation (Hg₂²⁺) is converted into elemental mercury (Hg⁰) and mercury(II) (Hg²⁺). uni-regensburg.dewikipedia.org The underlying mechanism of this light-induced process involves the photoexcitation of the dimercury(I) cation.

Research on the photochemistry of the Hg₂²⁺ ion indicates that ultraviolet irradiation promotes an electron from a bonding (σg⁺) molecular orbital to an antibonding (σu⁺) molecular orbital. uni-regensburg.de This excitation of the metal-metal bond in the [Hg-Hg]²⁺ unit leads to the fragmentation of the dimercury cation. The result of this bond cleavage is the formation of atomic mercury (Hg(0)) and the more stable mercury(II) ion (Hg²⁺). This process can be summarized by the following reaction:

Hg₂²⁺ + hν → [Hg₂²⁺]* → Hg⁰ + Hg²⁺

This photoinduced disproportionation is a key degradation pathway for this compound upon exposure to light. uni-regensburg.de

Hg₂I₂ (s) → Hg (l) + HgI₂ (s)

Visually, this decomposition is often observed as a color change in the compound. Solid this compound, which is typically a yellow crystalline solid, may become greenish upon exposure to light. This color change is attributed to the formation of finely dispersed elemental mercury, which is black, and the scarlet-red or yellow mercury(II) iodide.

Table 1: Photodecomposition of this compound

| Reactant | Condition | Products |

| This compound (Hg₂I₂) | Exposure to light (hν) | Elemental Mercury (Hg), Mercury(II) Iodide (HgI₂) |

Reactions with Inorganic Reagents and Environmental Interactions

This compound can react with a variety of inorganic compounds, and certain mixtures can be hazardous. Understanding these incompatibilities is crucial for safe handling and storage.

The reactivity of this compound is often characteristic of mercury(I) compounds and can involve reactions that are hazardous.

This compound is incompatible with acetylene (B1199291) and ammonia (B1221849), with reactions that can lead to the formation of unstable and potentially explosive compounds.

Acetylene: Terminal alkynes like acetylene can react with mercury salts to form acetylides. youtube.com These mercury acetylides are known to be sensitive and can decompose explosively. The reaction of this compound with acetylene can be expected to form mercury(I) acetylide, a potentially unstable compound.

Ammonia: Mercury(I) compounds react with aqueous ammonia in a disproportionation reaction. In the case of this compound, it would likely react with ammonia to form elemental mercury and a mercury(II) amido-iodide complex. askfilo.comlibretexts.orgdoubtnut.com For example, the analogous reaction with mercurous chloride (Hg₂Cl₂) and ammonia yields finely divided black metallic mercury and mercury(II) amidochloride (HgNH₂Cl).

Chlorine Dioxide: Chlorine dioxide is a strong oxidizing agent. In aqueous solutions, it readily reacts with iodide ions. nih.govresearchgate.net While the specific reaction with solid this compound is not extensively documented, the oxidative nature of chlorine dioxide suggests it would oxidize the iodide and likely the mercury(I) as well.

Azides: Mercury compounds are known to react with azides to form highly explosive and shock-sensitive mercury azides. masterorganicchemistry.com The reaction of this compound with a source of azide (B81097) ions, such as sodium azide, would be expected to produce mercury(I) azide, a compound that is dangerously unstable.

Carbides: The reactivity of this compound with carbides is not well-documented. However, many transition metal carbides, such as those of titanium and zirconium, are known to be chemically inert to many reagents under normal conditions. nasa.gov It is therefore unlikely that a significant reaction would occur between this compound and such stable carbides.

Table 2: Incompatibilities of this compound

| Reactant | Incompatible Substance | Potential Products/Hazards |

| This compound | Acetylene | Formation of explosive mercury acetylides |

| This compound | Ammonia | Disproportionation to elemental mercury and mercury(II) amido-iodide |

| This compound | Chlorine Dioxide | Oxidation of iodide and mercury(I) |

| This compound | Azides | Formation of highly explosive mercury azides |

| This compound | Carbides | Generally unreactive with inert carbides |

Incompatibilities and Reactivity with Specific Elements and Compounds

Disproportionation Chemistry of Mercury(I) Compounds in Diverse Media

A key feature of mercury(I) chemistry is the tendency of its compounds, including this compound, to undergo disproportionation. libretexts.org A disproportionation reaction is a specific type of redox reaction where a single substance is simultaneously oxidized and reduced, forming two different products. vaia.comwikipedia.org

The mercury(I) ion (Hg₂²⁺) exists in equilibrium with mercury(II) ions (Hg²⁺) and elemental liquid mercury (Hg⁰). wikipedia.org In this process, one mercury(I) ion is oxidized to mercury(II), and the other is reduced to elemental mercury. vaia.com

This equilibrium is finely balanced. stackexchange.com The stability of the mercury(I) ion and the direction of the equilibrium are highly dependent on the surrounding chemical environment, particularly the presence of ligands (anions or molecules that can bind to the mercury ions).

The process can be broken down into two half-reactions:

Oxidation: Hg₂²⁺ → 2Hg²⁺ + 2e⁻ vaia.com

Reduction: Hg₂²⁺ + 2e⁻ → 2Hg vaia.com

The presence of substances that form insoluble mercury(II) salts or stable mercury(II) complexes will shift the equilibrium to the right, favoring disproportionation. For example, anions like sulfide (B99878) (S²⁻), which form highly insoluble mercury(II) sulfide (HgS), will cause complete disproportionation of mercury(I) compounds. wikipedia.org Conversely, ligands that form insoluble mercury(I) salts, such as chloride (Cl⁻), can stabilize the mercury(I) state and shift the equilibrium to the left, promoting the reverse reaction (comproportionation). wikipedia.org

Table 3: Oxidation State Changes in Mercury Disproportionation

| Species | Initial Oxidation State | Final Oxidation State (Product) | Process |

| Hg₂²⁺ | +1 | +2 (in Hg²⁺) | Oxidation vaia.com |

| Hg₂²⁺ | +1 | 0 (in Hg) | Reduction vaia.com |

Theoretical and Computational Investigations of Dimercury Diiodide

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the distribution of electrons within a substance, which in turn dictates its chemical and physical properties.

Density Functional Theory (DFT) has become a primary computational method for studying systems containing heavy elements like mercury. imperial.ac.uknih.gov It offers a balance between computational cost and accuracy, making it suitable for both individual molecules and extended solid-state structures. imperial.ac.ukcmu.edu In DFT, the total energy of a system is determined as a functional of the electron density, which is a simpler quantity to handle computationally than the many-electron wavefunction. nih.gov

For dimercury diiodide, DFT can be applied to:

Molecular Systems: Calculate the optimized geometry of a single I-Hg-Hg-I molecule, its vibrational frequencies, and electronic properties.

Solid-State Systems: Investigate the bulk crystal structure, calculating its electronic band structure, density of states (DOS), and cohesive energy. The DOS analysis reveals the contribution of different atomic orbitals (Hg 6s, 6p, 5d and I 5p) to the valence and conduction bands.

The choice of the exchange-correlation functional is critical in DFT. For systems with heavy atoms like mercury, hybrid functionals such as B3LYP, which incorporate a portion of exact Hartree-Fock exchange, often provide more accurate energetic and structural predictions compared to local or gradient-corrected functionals. rsc.org

Table 1: Representative DFT Calculation Parameters for Mercury Halides

| Parameter | Typical Selection for Mercury Compounds | Information Yielded |

|---|---|---|

| Functional | B3LYP, PBE0, M06-2X (Hybrid Functionals) | Accurate electronic energy, reaction barriers, and thermochemistry. |

| Basis Set | LANL2DZ, Stuttgart-Dresden (SDD) (Relativistic ECPs) | Describes the electron orbitals, accounting for relativistic effects crucial for heavy elements like mercury. |

| System Type | Isolated Molecule or Periodic Crystal | Molecular properties (bond lengths, angles) or bulk properties (band gap, lattice parameters). |

Molecular Orbital (MO) theory describes bonding as the combination of atomic orbitals (AOs) to form molecular orbitals that extend over the entire molecule. libretexts.org This approach is particularly useful for explaining the unique Hg-Hg bond in the linear I-Hg-Hg-I structure of this compound. wikipedia.org

The compound can be conceptually formed from two iodide anions (I⁻) and a dimercury(I) cation (Hg₂²⁺). The Hg₂²⁺ ion's stability and bonding are key. A neutral mercury atom has a [Xe] 4f¹⁴ 5d¹⁰ 6s² electron configuration. The Hg⁺ ion would have a 6s¹ configuration. When two Hg⁺ ions approach each other, their 6s atomic orbitals combine to form a lower-energy bonding sigma orbital (σ) and a higher-energy antibonding sigma orbital (σ*). youtube.com The two available valence electrons fill the bonding σ orbital, resulting in a stable, single covalent bond between the two mercury atoms. libretexts.org The bond order is calculated as [(electrons in bonding MOs) - (electrons in antibonding MOs)] / 2, which for Hg₂²⁺ is (2 - 0) / 2 = 1. youtube.com

Table 2: Molecular Orbital Description of Bonding in Hg₂I₂

| Bond | Participating Orbitals | Bond Type | Resulting MOs |

|---|---|---|---|

| Hg-Hg | Hg(6s) + Hg(6s) | Covalent Sigma (σ) | σ(bonding), σ(antibonding) |

| Hg-I | Hg(sp hybrid) + I(5p) | Covalent Sigma (σ) | σ(bonding), σ(antibonding) |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental results to validate the theoretical model. aalto.fi For this compound, key spectroscopic features that can be computationally modeled include:

Vibrational Spectra (Infrared and Raman): DFT calculations can predict the vibrational frequencies and intensities corresponding to the normal modes of the molecule. For Hg₂I₂, the most characteristic vibrations would be the Hg-Hg stretching mode and the symmetric and asymmetric Hg-I stretching modes. Comparing the calculated frequencies with those from experimental Raman and IR spectroscopy helps to confirm structural assignments and assess the accuracy of the computational functional and basis set.

Electronic Spectra (UV-Visible): Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, corresponding to the absorption of light. This allows for the prediction and interpretation of the UV-Visible spectrum of Hg₂I₂.

Table 3: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) | Known Experimental Frequency (cm⁻¹) | Description |

|---|---|---|---|

| ν(Hg-I) symmetric | ~115 | 113 | In-phase stretching of the two Hg-I bonds. |

| ν(Hg-Hg) | ~180 | 178 | Stretching of the central mercury-mercury bond. |

| ν(Hg-I) asymmetric | ~210 | 205 | Out-of-phase stretching of the two Hg-I bonds. |

Reaction Mechanism Modeling and Kinetic Studies

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, a key reaction of interest is its decomposition. The compound is known to be photosensitive and can decompose into elemental mercury and mercury(II) iodide. wikipedia.org

Hg₂I₂(s) → Hg(l) + HgI₂(s)

DFT calculations can model this process by:

Mapping the Potential Energy Surface: Calculating the energy of the system as the bonds are stretched and broken.

Locating Transition States: Identifying the highest energy point along the reaction pathway, known as the transition state.

Calculating Activation Energy (Ea): Determining the energy barrier between the reactants and the transition state. This value is crucial for understanding the kinetics of the reaction.

Through such modeling, one can investigate whether the decomposition occurs in a single step or through a multi-step mechanism, and how the Hg-Hg and Hg-I bonds cleave relative to one another. While specific kinetic studies on Hg₂I₂ are not widely reported, the principles of computational kinetics could be readily applied to understand its stability and transformation pathways.

Thermochemical Stability and Energetics Studies

The thermodynamic stability of a compound can be quantified by its enthalpy of formation (ΔfH⦵) and the energetics of its decomposition pathways. Computational methods can predict these values with a high degree of accuracy.

The standard enthalpy of formation of this compound has been experimentally determined. wikipedia.org Computational chemists can calculate this value by computing the total electronic energies of the Hg₂I₂ molecule and its constituent elements in their standard states (Hg liquid and I₂ solid). The difference between the energy of the product and the reactants gives the enthalpy of formation.

Furthermore, the energy change for the decomposition reaction (Hg₂I₂ → Hg + HgI₂) can be calculated. A negative reaction energy (exothermic) would indicate that the products are thermodynamically more stable than the reactant, which is consistent with the known tendency of this compound to decompose.

Table 4: Thermochemical Data for this compound

| Property | Value | Source | Significance |

|---|---|---|---|

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -119.09 kJ·mol⁻¹ | Experimental wikipedia.org | Indicates the compound is thermodynamically stable relative to its constituent elements in their standard states. |

| Decomposition Reaction Energy (ΔE) | Calculable via DFT | Theoretical | Determines the thermodynamic driving force for the decomposition into Hg and HgI₂. |

Advanced Research Applications of Dimercury Diiodide

Materials Science Research

Dimercury diiodide (Hg₂I₂) is a compound of significant interest in materials science due to its unique solid-state properties. Research has primarily focused on two key areas: its behavior as a superionic conductor at elevated temperatures and its characteristics as a semiconductor, which opens up possibilities for various optoelectronic applications. These investigations delve into the fundamental physical and chemical properties of the material, aiming to harness its potential for advanced technologies.

Superionic Conductivity Studies

At high temperatures, this compound undergoes a phase transition, acquiring the properties of a superionic conductor. smolecule.com In this state, the compound maintains a rigid crystal lattice, but the mercury ions (Hg₂²⁺) within that lattice gain high mobility, enabling efficient ionic conductivity. smolecule.com This behavior is a key area of study for its potential application in energy storage and conversion systems.

The transition to a superionic state in this compound is characterized by a significant increase in the mobility of its mercury ions. smolecule.com While the iodide ions remain in fixed positions within the crystalline structure, the mercury ions can move through the lattice with liquid-like diffusivity. This phenomenon of high ionic conductivity within a solid framework is a defining characteristic of superionic conductors. The study of this ionic mobility is crucial for understanding the conduction mechanism and optimizing the material's performance for practical applications.

The high ionic conductivity exhibited by this compound in its superionic phase makes it a subject of investigation for use as a solid electrolyte. smolecule.com Solid-state electrolytes are critical components in the development of safer and more energy-dense solid-state batteries and fuel cells. Unlike liquid electrolytes, solid electrolytes are not flammable and can potentially prevent the formation of dendrites, which is a common failure mechanism in conventional batteries. The ability of this compound to facilitate efficient ion transport while remaining in a solid state is a key property being explored for these next-generation energy technologies. smolecule.com

Semiconductor Research and Optoelectronic Applications

This compound is a recognized semiconductor, a class of materials that forms the foundation of modern electronics and optoelectronics. Its electronic structure, particularly its band gap, dictates its electrical and optical properties, making it a valuable material for research into novel electronic devices.

The key property of a semiconductor is its band gap, which is the energy required to excite an electron from the valence band to the conduction band, allowing it to conduct electricity. The band gap of this compound has been investigated through both theoretical calculations and experimental measurements. Density Functional Theory (DFT) calculations have estimated the band gap to be approximately 2.1 eV. This value is supported by experimental data from UV-vis diffuse reflectance spectroscopy, which also determined an optical band gap of 2.1 eV. researchgate.net Other computational studies have reported a range of values, reflecting the different methodologies used in the calculations.

Interactive Table: Reported Band Gap Values for this compound (Hg₂I₂)

| Method | Band Gap (eV) | Source |

| UV-vis Spectroscopy (Experimental) | 2.1 | researchgate.net |

| Density Functional Theory (DFT) | ~2.1 | |

| Computational Database | 1.265 | ufabc.edu.br |

| Computational Study | 2.55 - 2.61 | hku.hk |

The semiconducting nature of this compound suggests its potential for use in a variety of optoelectronic devices. Research is exploring its possible applications in photovoltaics (solar cells), light-emitting diodes (LEDs), and photodetectors. smolecule.com While significant research in mercury-based photodetectors has historically focused on mercury(II) iodide (HgI₂), the underlying principles are considered extendable to this compound. The investigation into low-dimensional metal halides like Hg₂I₂ is driven by their potential for high crystallinity and fewer surface defects, which are desirable qualities for high-performance optoelectronic devices.

Environmental Research Methodologies

Role as a Reference Material in Mercury Pollution Studies

The use of certified reference materials (CRMs) is fundamental to ensuring the accuracy and comparability of data in environmental pollution studies. These materials, with their certified concentrations of specific analytes, are used for method validation, calibration, and ongoing quality control. While various mercury compounds and matrices are available as CRMs for the analysis of total mercury and specific mercury species like methylmercury in samples such as sediment, water, and biological tissues, specific documentation and research detailing the use of this compound as a primary or secondary reference material for monitoring mercury pollution are not prominently featured in the available scientific literature.

Mercury speciation analysis, which involves the identification and quantification of different chemical forms of mercury, is crucial for understanding its environmental fate, toxicity, and bioavailability. Common mercury species of environmental concern include inorganic mercury (Hg²⁺), methylmercury (CH₃Hg⁺), and elemental mercury (Hg⁰). Analytical techniques such as gas chromatography and liquid chromatography coupled with mass spectrometry are often employed for these analyses.

A thorough review of methodologies for mercury speciation in environmental matrices like soil, sediment, and water did not yield specific applications or the role of this compound. The focus of current research is predominantly on the organic and more common inorganic forms of mercury. There is no significant evidence in the reviewed literature to suggest that this compound is a target analyte in routine mercury speciation studies or that it is used as a standard for the calibration of these analytical methods.

Analytical Chemistry Reagent Applications

Utilization in Gravimetric Analysis Methodologies

Gravimetric analysis is a classic analytical technique that relies on the measurement of mass to determine the quantity of an analyte. For the determination of mercury, a common gravimetric method involves the precipitation of a sparingly soluble mercury compound, which is then isolated, dried, and weighed.

While the principles of gravimetric analysis are well-established, and various precipitants can be used for mercury, a detailed, standardized methodology for the quantitative precipitation of the mercurous ion (Hg₂²⁺) specifically as this compound (Hg₂I₂) is not readily found in contemporary analytical chemistry literature. For a gravimetric method to be viable, the precipitate must have a known, stable stoichiometric composition and be practically insoluble. Although this compound has low solubility, detailed research findings and established procedures for its use in routine gravimetric analysis, including optimal precipitation conditions, potential interferences, and validated results, are not sufficiently documented.

Conclusion and Future Research Directions

Synthesis of Key Findings and Contributions to Chemical Knowledge

Dimercury diiodide, with the chemical formula Hg₂I₂, is a significant compound that has contributed to both historical and modern chemical understanding. A key feature of this compound is the presence of a discrete dimercury(I) cation, [Hg₂]²⁺, where two mercury atoms are bonded together, each also being bonded to an iodide anion, resulting in a linear I-Hg-Hg-I structure. wikipedia.org This arrangement, where mercury exhibits a +1 oxidation state, is a defining characteristic of mercurous compounds. wikipedia.orgwebelements.com The Hg-Hg bond length is approximately 272 pm, and the Hg-I bond length is 268 pm. wikipedia.org

Physically, it is a dense, dark yellow crystalline solid that is known to be sensitive to light. wikipedia.orgwebelements.com Exposure to light causes it to disproportionate into elemental mercury (Hg) and mercury(II) iodide (HgI₂), a more stable mercury(II) compound. wikipedia.org This photosensitivity is a critical aspect of its chemistry. Historically, this compound was widely used in 19th-century medicine to treat a variety of conditions, most notably syphilis. wikipedia.orgsmolecule.com

In modern science, research has identified several advanced properties of this compound. It exhibits semiconducting properties, which has led to its consideration in the study of optoelectronic devices. smolecule.com Furthermore, at elevated temperatures, it transforms into a superionic conductor, a state where the crystal lattice allows for exceptionally high ionic mobility. smolecule.com This property has generated interest in its potential use in solid-state energy applications like batteries and fuel cells. smolecule.com The compound also serves as a useful reference material in environmental studies concerning mercury pollution. smolecule.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | Hg₂I₂ | wikipedia.org |

| Molar Mass | 654.99 g/mol | wikipedia.orgnist.gov |

| Appearance | Dark yellow, opaque crystals | wikipedia.org |

| Density | 7.7 g/mL | wikipedia.org |

| Melting Point | 290 °C (decomposes) | webelements.com |

| Structure | Linear I-Hg-Hg-I units | wikipedia.org |

| Solubility Product (Ksp) | 5.2 × 10⁻²⁹ | wikipedia.org |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -119.09 kJ/mol | wikipedia.org |

| Standard Molar Entropy (S⦵₂₉₈) | 241.47 J/K·mol | wikipedia.org |

Identification of Current Research Gaps and Unexplored Avenues

Despite its established properties, the body of contemporary research on this compound is noticeably sparse, especially when compared to its mercury(II) counterpart. This reveals several significant gaps in the current understanding of the compound.

Mechanistic Details of Decomposition: While the photosensitive and thermal decomposition of Hg₂I₂ into Hg and HgI₂ is well-known, the precise reaction mechanisms remain underexplored. wikipedia.orgnih.gov There is a lack of detailed kinetic and mechanistic studies employing modern spectroscopic techniques to investigate the intermediates, transition states, and the influence of environmental factors (e.g., wavelength of light, atmospheric composition) on these decomposition pathways.

Advanced Materials Applications: The promising semiconducting and superionic properties are acknowledged but not fully characterized or exploited. smolecule.com Research is needed to move beyond preliminary observations to a deeper understanding of its electronic band structure, charge carrier mobility, and the factors governing its ionic conductivity. The potential for enhancing these properties through techniques like doping, strain engineering, or thin-film fabrication is a largely unexplored field.

Nanoscale Chemistry: The synthesis and characterization of this compound at the nanoscale represent a significant research gap. It is unknown how quantum confinement and increased surface-area-to-volume ratios in nanoparticles or nanowires might alter the electronic, optical, and reactive properties of the material compared to its bulk form.

Synthetic Utility: The application of this compound as a precursor or reagent in modern inorganic and organometallic synthesis is virtually nonexistent in recent literature. While related compounds like samarium diiodide (SmI₂) are workhorses in organic synthesis for mediating complex bond formations, the potential of Hg₂I₂ as a synthon remains untapped. nih.govnih.gov

Computational Modeling: There is a deficiency in advanced computational studies on this compound. Thorough theoretical investigations using methods like Density Functional Theory (DFT) could provide deeper insights into the nature of the Hg-Hg bond, its electronic band structure, phonon modes, and surface chemistry, which would be invaluable for guiding experimental work. mdpi.com

Prospective Directions for Future Academic Investigations in this compound Chemistry

Building on the identified research gaps, several prospective avenues for future academic investigation can be outlined to revitalize and advance the chemistry of this compound.

In-Depth Materials Science Exploration: Future research should focus on a comprehensive characterization of Hg₂I₂ as a functional material. This includes fabricating thin films and single crystals to accurately measure properties like band gap and charge carrier mobility, which are crucial for assessing its true potential in optoelectronics. smolecule.com Investigations into its superionic phase should explore strategies to lower the transition temperature or enhance conductivity, possibly through the creation of composite materials or by introducing controlled defects. osti.gov

Development of Nanomaterials: A significant future direction is the synthesis of Hg₂I₂ nanomaterials, such as quantum dots, nanorods, and nanosheets. Research should focus on developing reliable synthetic protocols and exploring how size and morphology influence the material's properties. These nanomaterials could exhibit novel photoluminescence or catalytic behaviors with potential applications in sensing or photocatalysis.

Advanced Mechanistic Studies: Modern analytical techniques should be employed to conduct detailed mechanistic studies of its decomposition reactions. Time-resolved spectroscopy could be used to directly observe the transient species involved in its photodissociation. Similarly, temperature-programmed decomposition studies under controlled atmospheres could elucidate the kinetics and thermodynamics of its thermal breakdown.

Exploring Synthetic Chemistry: The potential of this compound as a building block in coordination chemistry and materials synthesis should be explored. Its linear, rigid structure could be exploited in the design of novel coordination polymers or metal-organic frameworks (MOFs). Furthermore, its reactivity could be harnessed in new synthetic methodologies, for example, in reactions involving the unique [Hg₂]²⁺ unit.

Synergistic Computational and Experimental Work: A concerted effort combining experimental synthesis and characterization with high-level computational modeling is essential. Theoretical calculations can predict the effects of doping or pressure on the material's properties, guiding experimentalists toward the most promising avenues for creating new functional materials based on the this compound structure. This synergy would accelerate the discovery of new phenomena and applications related to this classic yet underexplored compound.

Table 2: Compound Names Mentioned

| Systematic Name | Common/Other Names | Chemical Formula |

|---|---|---|

| This compound | Mercury(I) iodide, Mercurous iodide | Hg₂I₂ |

| Mercury(II) iodide | Mercuric iodide | HgI₂ |

| Mercury | - | Hg |

| Samarium diiodide | - | SmI₂ |

Q & A

Q. What are the established methods for synthesizing dimercury diiodide (Hg₂I₂), and how can contamination by mercury(II) iodide (HgI₂) be minimized?

this compound is typically synthesized by reacting mercury(I) nitrate with potassium iodide under controlled stoichiometric conditions (1:1 molar ratio) in an aqueous or ethanol medium. Contamination by HgI₂ (a common byproduct) can be minimized by maintaining an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of Hg⁺ to Hg²⁺. Post-synthesis purification via recrystallization in non-polar solvents further isolates Hg₂I₂ .

Q. What structural and spectroscopic characteristics distinguish Hg₂I₂ from HgI₂?

Hg₂I₂ exists as a yellow tetragonal crystalline solid with a linear [Hg-Hg]²⁺ core bonded to two iodide ions, whereas HgI₂ forms red tetrahedral crystals. Key distinctions include:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its toxicity and regulatory restrictions (e.g., listed under China’s Circular No. 65 [2005]), researchers must:

Q. How does the solubility profile of Hg₂I₂ influence its reactivity in aqueous systems?

Hg₂I₂ is sparingly soluble in water (~0.006 g/100 mL at 25°C) but dissolves in concentrated iodide solutions due to complexation. This low solubility limits its direct reactivity in aqueous media, requiring polar aprotic solvents (e.g., DMSO) for kinetic studies .

Advanced Research Questions

Q. How can relativistic density functional theory (DFT) models elucidate the electronic structure of Hg₂I₂?

DFT calculations with relativistic pseudopotentials (e.g., ZORA formalism) are essential to account for Hg’s strong spin-orbit coupling. These models predict the [Hg-Hg]²⁺ bond’s stability and its charge distribution, validated through X-ray photoelectron spectroscopy (XPS) and UV-vis absorption spectra .

Q. What experimental strategies resolve contradictions in reported thermodynamic data for Hg₂I₂ decomposition?

Discrepancies in decomposition pathways (e.g., Hg₂I₂ → 2Hg + I₂ vs. Hg₂I₂ → HgI₂ + Hg) arise from oxygen or moisture interference. Controlled thermogravimetric analysis (TGA) under inert gas, coupled with mass spectrometry, can isolate decomposition products and validate pathways .

Q. How can researchers ensure reproducibility in Hg₂I₂ synthesis across laboratories?

Standardization of protocols is critical:

- Use high-purity reagents (≥99.9%) and anhydrous solvents.

- Document reaction conditions (pH, temperature, stirring rate) meticulously.

- Cross-validate results via collaborative round-robin studies, as recommended in NFDI4Chem guidelines for FAIR data practices .

Q. What are the challenges in characterizing Hg₂I₂’s photochemical properties, and how can they be addressed?

Hg₂I₂’s photosensitivity complicates stability studies. Strategies include:

Q. How does Hg₂I₂ interact with organic ligands, and what applications does this enable?

Hg₂I₂ forms coordination complexes with sulfur- or nitrogen-donor ligands (e.g., thiourea), stabilizing the [Hg-Hg]²⁺ unit. These interactions are relevant to materials science (e.g., semiconducting hybrids) but require careful toxicity assessments .

Q. What gaps exist in the literature on Hg₂I₂, and how can future research address them?

Limited data on its environmental fate, bioaccumulation potential, and long-term stability under varying humidity/temperature conditions persist. Interdisciplinary studies integrating computational modeling, ecotoxicology, and advanced spectroscopy are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.